2,5-Difluorophenylacetic acid (CAS 85068-27-5) is a specialized fluorinated building block essential for the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and selective anti-inflammatory agents [1]. Characterized as a white crystalline solid with a melting point of 126-128 °C, it offers superior thermal stability for industrial handling . The presence of fluorine atoms at the ortho and meta positions relative to the acetic acid side chain exerts a strong electron-withdrawing effect, lowering its pKa to approximately 3.81 . This modulated acidity and unique electronic profile make it a critical precursor for high-efficiency amide coupling and cross-coupling reactions, where precise steric and electronic parameters are required to achieve target selectivity in downstream pharmacological applications [2].
Substituting 2,5-difluorophenylacetic acid with unfluorinated phenylacetic acid or close isomers like 2,4-difluorophenylacetic acid fundamentally compromises both process chemistry and final API efficacy [1]. In pharmacological applications, the specific 2,5-substitution pattern provides a uniquely tailored lipophilic plug that is critical for hinge-binding in kinase targets; altering this pattern leads to a quantifiable drop in ligand efficiency and loss of target selectivity[1]. From a processability standpoint, the 2,5-isomer possesses a distinct pKa and a higher melting point than its 2,4-counterpart, which directly influences the kinetics of amide coupling reactions and the thermal robustness of the material during bulk reactor charging . Consequently, generic substitution results in lower process yields, altered impurity profiles, and the failure to achieve the required pharmacological selectivity [2].
In the optimization of PERK inhibitors, the incorporation of the 2,5-difluorophenylacetic acid moiety significantly enhances binding metrics compared to less substituted analogs. Studies demonstrate that the 2,5-difluoro substitution yields a ligand efficiency (LE) of 0.39, whereas the baseline analog achieves an LE of only 0.34 [1]. This improvement is attributed to the fluorinated aryl group effectively filling the conserved lipophilic plug in the kinase hinge region, improving both potency and target selectivity[1].
| Evidence Dimension | Ligand Efficiency (LE) |
| Target Compound Data | LE = 0.39 (2,5-difluoro substituted compound) |
| Comparator Or Baseline | LE = 0.34 (Baseline analog compound) |
| Quantified Difference | 14.7% increase in ligand efficiency. |
| Conditions | In vitro PERK kinase inhibition assay during lead optimization. |
Higher ligand efficiency allows for the development of lower-molecular-weight oral drugs with improved target selectivity and reduced off-target toxicity.
The solid-state properties of fluorinated phenylacetic acid derivatives are highly dependent on their substitution patterns. 2,5-Difluorophenylacetic acid exhibits a melting point of 126-128 °C, which is notably higher than that of its close isomer, 2,4-difluorophenylacetic acid (115-118 °C), and significantly higher than unfluorinated phenylacetic acid (76-77 °C) . This elevated melting point reflects a stronger crystalline lattice, reducing the risk of material clumping or melting during high-friction milling or elevated-temperature reactor charging .
| Evidence Dimension | Melting Point (Thermal Processability) |
| Target Compound Data | 126-128 °C |
| Comparator Or Baseline | 2,4-Difluorophenylacetic acid (115-118 °C) and Phenylacetic acid (76-77 °C) |
| Quantified Difference | +10 °C vs. 2,4-isomer; +50 °C vs. unfluorinated baseline. |
| Conditions | Standard atmospheric pressure melting point determination. |
Enhanced thermal stability ensures better flowability and handling characteristics in bulk API manufacturing, minimizing process disruptions during scale-up.
The introduction of fluorine atoms at the 2 and 5 positions exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid. The predicted pKa of 2,5-difluorophenylacetic acid is 3.81, compared to approximately 4.31 for standard phenylacetic acid . This ~0.5 pKa unit shift increases the electrophilicity of the corresponding activated ester intermediate when reacted with coupling reagents like HATU or EDC, thereby accelerating amide bond formation in sterically hindered API syntheses [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa ~3.81 |
| Comparator Or Baseline | Phenylacetic acid (pKa ~4.31) |
| Quantified Difference | ~0.5 log unit increase in acidity. |
| Conditions | Predicted aqueous thermodynamic pKa at 25 °C. |
The modulated acidity enables faster and higher-yielding amide coupling reactions, reducing the need for excess coupling reagents and lowering cost-of-goods in API synthesis.
Ideal for constructing the lipophilic hinge-binding domain in targeted oncology and neurodegenerative disease drugs, where the 2,5-difluoro pattern maximizes ligand efficiency and target selectivity compared to unfluorinated baselines[1].
The preferred precursor for synthesizing 4,5-diaryl-3(2H)-furanone derivatives, where the specific steric bulk of the 2,5-difluoro group prevents COX-1 binding, reducing gastrointestinal side effects [2].
Used as a highly reactive building block in Suzuki, Heck, and Sonogashira couplings, where its specific electronic profile ensures high regioselectivity and yield in the production of complex agrochemicals and functional materials [3].
Irritant